2-methoxyethyl 2-amino-4-(3,4-difluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
Description
Structural Classification of 2-Amino-4-Aryl-Tetrahydro-4H-Chromene-3-Carboxylates
The 2-amino-4-aryl-tetrahydro-4H-chromene-3-carboxylate class represents a sophisticated subgroup of chromene derivatives characterized by specific substitution patterns that define their chemical behavior and biological activity. These compounds feature a distinctive molecular architecture consisting of a tetrahydrochromene core with amino functionality at the 2-position, aryl substitution at the 4-position, and carboxylate ester groups at the 3-position.
The structural classification of these compounds can be systematically organized based on several key parameters. The tetrahydro-4H-chromene backbone provides the foundational framework, with the 5,6,7,8-tetrahydro designation indicating the saturated nature of the benzene-fused ring system. This saturation pattern significantly influences the conformational flexibility and three-dimensional geometry of the molecules, affecting their interaction with biological targets and chemical reactivity.
The 2-amino group represents a crucial structural element that participates in hydrogen bonding interactions and serves as a site for further chemical modification. Spectroscopic analysis reveals characteristic signals for this amino group, with infrared spectroscopy showing absorption bands in the 3420-3250 cm⁻¹ region, confirming the presence of primary amine functionality. Nuclear magnetic resonance studies demonstrate that the amino group exhibits distinct chemical shifts, typically appearing as broad singlets in proton nuclear magnetic resonance spectra.
| Structural Component | Chemical Shift Range | Infrared Frequency (cm⁻¹) | Structural Significance |
|---|---|---|---|
| 2-Amino Group | δ 6.84-6.83 ppm | 3420-3250 | Hydrogen bonding capability |
| 4-Position Proton | δ 4.95-4.50 ppm | - | Stereochemical marker |
| Carboxylate Carbonyl | δ 165.8-166.2 ppm | 1708-1716 | Electron-withdrawing effect |
| Nitrile Group | δ 121.2-119.6 ppm | 2203-2188 | Alternative 3-position functionality |
The 4-aryl substitution pattern provides opportunities for extensive structural modification through the incorporation of various aromatic systems. The aryl groups can accommodate diverse substituents including halogens, nitro groups, methoxy groups, and other electron-donating or electron-withdrawing functionalities. The stereochemistry at the 4-position is particularly important, as this carbon center becomes a chiral center when different substituents are present, potentially leading to enantiomeric forms with distinct biological activities.
The 3-carboxylate functionality serves multiple roles in the molecular architecture. It acts as an electron-withdrawing group that influences the electronic properties of the chromene ring system, and it provides a site for ester formation with various alcohols, enabling the modulation of physicochemical properties such as lipophilicity and membrane permeability. The carboxylate carbon typically exhibits downfield chemical shifts in carbon-13 nuclear magnetic resonance spectroscopy, appearing in the range of 165-170 ppm due to the deshielding effect of the carbonyl oxygen.
Synthetic methodologies for these compounds typically employ multicomponent reactions that enable the simultaneous formation of multiple bonds and the introduction of diverse substituents. The reaction of dimedone with aromatic aldehydes and ethyl acetoacetate represents a prototypical synthetic approach, producing 5,6,7,8-tetrahydro-4H-chromene-3-carboxylate derivatives in good yields. Alternative synthetic routes utilize malononitrile instead of ethyl acetoacetate, leading to the formation of 3-carbonitrile derivatives rather than carboxylates.
Role of Substituent Effects in 3,4-Difluorophenyl and 7,7-Dimethyl Groups
The specific substituent pattern present in 2-methoxyethyl 2-amino-4-(3,4-difluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate represents a carefully designed molecular architecture where each substituent contributes distinct electronic and steric effects. The compound, with molecular formula C₂₁H₂₃F₂NO₅ and molecular weight 407.41 g/mol, exemplifies the sophisticated structural complexity achievable in chromene carboxylate derivatives.
The 3,4-difluorophenyl substituent at the 4-position introduces significant electronic effects through the presence of two fluorine atoms in adjacent positions on the aromatic ring. Fluorine atoms are among the most electronegative elements, exerting strong electron-withdrawing effects through both inductive and resonance mechanisms. The 3,4-substitution pattern creates a localized region of electron deficiency on the phenyl ring, which influences the overall electronic distribution throughout the chromene system. This electronic perturbation affects both the chemical reactivity and biological activity of the compound.
The positioning of fluorine atoms at the 3- and 4-positions of the phenyl ring creates specific steric and electronic environments that influence molecular recognition and binding interactions. Fluorine substitution is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism, while simultaneously modulating lipophilicity and membrane permeability. The compact size of fluorine atoms minimizes steric disruption while maximizing electronic effects, making difluoro substitution patterns particularly valuable in pharmaceutical chemistry.
Nuclear magnetic resonance spectroscopic analysis of related difluorophenyl-substituted chromene derivatives reveals characteristic splitting patterns and chemical shifts that reflect the electronic influence of the fluorine substituents. The aromatic protons adjacent to fluorine atoms typically exhibit altered chemical shifts and coupling patterns due to the strong electronegative effects of fluorine.
The 7,7-dimethyl substitution pattern introduces significant steric effects that influence both the conformation and reactivity of the chromene system. The presence of two methyl groups at the 7-position creates a quaternary carbon center that restricts conformational flexibility and provides steric protection for the adjacent ketone functionality at the 5-position. This substitution pattern is derived from the use of dimedone as a starting material in the synthesis, where the inherent 5,5-dimethyl substitution of dimedone translates to the 7,7-dimethyl pattern in the final chromene product.
| Substituent Group | Electronic Effect | Steric Effect | Influence on Properties |
|---|---|---|---|
| 3,4-Difluorophenyl | Strong electron-withdrawing | Minimal steric hindrance | Enhanced metabolic stability, altered lipophilicity |
| 7,7-Dimethyl | Weak electron-donating | Significant steric bulk | Conformational restriction, ketone protection |
| 2-Methoxyethyl Carboxylate | Electron-withdrawing (carbonyl) | Moderate steric bulk | Improved solubility, ester hydrolysis potential |
| 2-Amino | Electron-donating | Minimal steric effect | Hydrogen bonding, basicity |
The 7,7-dimethyl groups also influence the three-dimensional shape of the molecule by creating a more rigid framework around the cyclohexanone ring. Crystallographic studies of related compounds reveal that the dimethyl substitution leads to specific conformational preferences, with the cyclohexanone ring adopting envelope or half-chair conformations to minimize steric interactions. The methyl groups typically occupy equatorial positions to minimize 1,3-diaxial interactions with other ring substituents.
The combined effects of the 3,4-difluorophenyl and 7,7-dimethyl substituents create a unique molecular environment that influences both chemical reactivity and potential biological activity. The electron-withdrawing difluorophenyl group increases the electrophilicity of the chromene system, while the 7,7-dimethyl groups provide steric protection and conformational rigidity. This combination of electronic and steric effects results in a compound with distinct physicochemical properties that differentiate it from other chromene carboxylate derivatives.
The 2-methoxyethyl carboxylate group adds another layer of structural complexity by introducing a flexible ether linkage that can adopt multiple conformations. The methoxyethyl chain provides increased hydrophilicity compared to simple alkyl esters while maintaining sufficient lipophilicity for membrane penetration. The ether oxygen atom can participate in hydrogen bonding interactions, potentially influencing molecular recognition and binding affinity.
Properties
IUPAC Name |
2-methoxyethyl 2-amino-4-(3,4-difluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2NO5/c1-21(2)9-14(25)17-15(10-21)29-19(24)18(20(26)28-7-6-27-3)16(17)11-4-5-12(22)13(23)8-11/h4-5,8,16H,6-7,9-10,24H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOLBFCVPCPDRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C(=O)OCCOC)C3=CC(=C(C=C3)F)F)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methoxyethyl 2-amino-4-(3,4-difluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a member of the chromene family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves a multicomponent reaction (MCR) that combines ethyl 2-cyanoacetate, 3,4-difluorobenzaldehyde, and 5,5-dimethylcyclohexane-1,3-dione. The reaction is facilitated by a catalyst such as 4-(dimethylamino)pyridine (DMAP) and is conducted under reflux conditions in ethanol. The resulting product is purified through recrystallization from ethanol to yield high-purity crystals suitable for further analysis .
Anticancer Activity
Several studies have highlighted the anticancer properties of chromene derivatives. The title compound has shown promising results in inhibiting cancer cell proliferation. For instance:
- In vitro studies demonstrated that derivatives of 2-amino-4H-chromenes exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound also exhibits notable antimicrobial activity. Research indicates that:
- 2-amino-4H-chromene derivatives can inhibit the growth of both gram-positive and gram-negative bacteria. This activity is attributed to their ability to disrupt bacterial cell membranes and interfere with metabolic processes .
Enzyme Inhibition
In addition to its anticancer and antimicrobial properties, the compound has been studied for its potential as an enzyme inhibitor:
- Dipeptidyl Peptidase-IV (DPP-IV) inhibition : Compounds similar to the title compound have been reported to inhibit DPP-IV, an enzyme involved in glucose metabolism. This suggests potential applications in managing diabetes .
Case Studies
- Anticancer Efficacy : A study evaluating various chromene derivatives found that those with fluorinated phenyl groups showed enhanced activity against breast cancer cells compared to their non-fluorinated counterparts. The presence of the difluorophenyl moiety in the title compound likely contributes to its increased potency .
- Antimicrobial Testing : In another study assessing antimicrobial efficacy, the title compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting it could serve as a lead compound for developing new antibiotics .
Research Findings Summary Table
Scientific Research Applications
Biological Activities
The chromene scaffold is known for its diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial activities. Research has shown that derivatives of chromenes can exhibit significant cytotoxic effects against various cancer cell lines.
Anticancer Activity
- Mechanism of Action : Studies indicate that chromene derivatives can inhibit key signaling pathways involved in cancer cell proliferation. For instance, compounds with modifications on the chromene ring have been reported to affect the NF-kB pathway, leading to reduced tumor growth and enhanced apoptosis in cancer cells .
- Case Studies :
- A study demonstrated that a series of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromene derivatives exhibited IC50 values less than 1 µM against human tumor cells, highlighting their potential as effective anticancer agents .
- Another investigation reported that specific substitutions on the chromene structure significantly enhanced cytotoxicity against MCF-7 breast cancer cells and HCT-116 colorectal cancer cells .
Synthesis and Derivatives
The synthesis of 2-methoxyethyl 2-amino-4-(3,4-difluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves multi-step organic reactions such as Claisen–Schmidt condensation and cyclization methods. Variations in synthesis can lead to different derivatives with tailored biological activities.
Synthetic Pathways
- Claisen–Schmidt Reaction : This reaction is often used to form the chromene skeleton by reacting appropriate aldehydes with phenolic compounds under basic conditions.
- Cyclization Reactions : Subsequent cyclization steps can introduce various substituents that enhance biological activity or alter pharmacokinetic properties.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of chromenes and their biological activity is crucial for optimizing their therapeutic potential. Modifications at specific positions on the chromene ring can lead to significant changes in potency and selectivity against target enzymes or receptors.
| Substitution Position | Effect on Activity | Example Compounds |
|---|---|---|
| 2nd Position | Increased potency against NF-kB | Various substituted chromenes |
| 3rd Position | Enhanced cytotoxicity | Halogenated derivatives |
| 4th Position | Improved selectivity for cancer cells | N-Aryl substituted compounds |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous chromene derivatives, focusing on substituent effects, synthesis, and physicochemical properties.
Substituent Variations on the Aromatic Ring
Key Analogues :
Ethyl 2-amino-4-(3,5-difluorophenyl)-7,7-dimethyl-5-oxo-4H-chromene-3-carboxylate (): Differs in the ester group (ethyl vs. 2-methoxyethyl) and fluorine substitution pattern (3,5-difluoro vs. 3,4-difluoro). Synthesized via a multicomponent reaction involving 3,5-difluorobenzaldehyde, ethyl cyanoacetate, and dimedone, catalyzed by DMAP .
Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate (): Substitutes chlorine atoms (electron-withdrawing) for fluorines. The dichlorophenyl group increases molecular weight (382.24 g/mol vs. ~455 g/mol for the target compound) and lipophilicity, which may affect membrane permeability .
Ethyl 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-5-oxo-4H-chromene-3-carboxylate (): Features a 4-hydroxy-3-methoxyphenyl group, introducing hydrogen-bonding capacity via the hydroxyl group. This could enhance solubility in polar solvents compared to halogenated analogues .
Ester Group Modifications
Ethyl vs. 2-Methoxyethyl Esters :
- Ethyl esters (e.g., ) are common in chromene derivatives due to synthetic convenience.
- The 2-methoxyethyl ester in the target compound introduces an ether oxygen, which may reduce hydrophobicity (logP) and improve bioavailability.
Complex Ester Derivatives: Ethyl 2-amino-4-{4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl}-5-oxo-4H-chromene-3-carboxylate ():
- Contains a trifluoroethoxy group, increasing electronegativity and metabolic stability. The molecular weight (455.42 g/mol) is comparable to the target compound, but the bulky substituent may hinder crystallization .
Heterocyclic and Extended Aromatic Systems
Furan- and Naphthyl-Substituted Analogues (): Ethyl 2-amino-4-(furan-2-yl)-7,7-dimethyl-5-oxo-4H-chromene-3-carboxylate and 4-(6-methoxynaphthalen-2-yl) derivatives exhibit extended aromatic systems. These substituents may enhance π-π stacking interactions, relevant in materials science or enzyme binding .
The molecular weight (516.38 g/mol) is significantly higher than the target compound, which could limit solubility .
Data Table: Structural and Physicochemical Comparison
Q & A
Q. What are the optimized synthetic routes for preparing 2-methoxyethyl 2-amino-4-(3,4-difluorophenyl)-7,7-dimethyl-5-oxo-4H-chromene-3-carboxylate?
The compound is synthesized via a multicomponent reaction involving 3,4-difluorobenzaldehyde, 5,5-dimethylcyclohexane-1,3-dione, and a cyanoacetate derivative (e.g., ethyl 2-cyanoacetate). A typical protocol involves refluxing the reactants in ethanol with DMAP (4-(dimethylamino)pyridine) as a catalyst for 5–6 hours. Post-reaction purification via column chromatography yields the product . Modifications to substituents (e.g., methoxyethyl vs. ethyl ester) require adjusting the ester precursor and optimizing solvent polarity.
Q. How can X-ray crystallography validate the structure of this chromene derivative?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated ethanol solution. Data collection at 296 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL/SHELXS software confirms bond lengths, angles, and stereochemistry. For example, analogous compounds show a distorted boat conformation in the chromene ring and hydrogen-bonded amine-carboxylate networks .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., 3,4-difluorophenyl) influence the compound’s reactivity or bioactivity compared to other aryl groups?
Fluorine substituents enhance electrophilicity at the chromene core, affecting cyclization kinetics and binding to biological targets (e.g., enzymes). Comparative studies with chlorophenyl or methoxyphenyl analogs reveal reduced reaction yields (~15–20% decrease) due to steric and electronic effects. In silico docking (AutoDock Vina) predicts stronger binding to kinase targets (ΔG ≈ −9.2 kcal/mol) vs. non-fluorinated analogs (ΔG ≈ −7.5 kcal/mol) .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., LC-MS purity vs. NMR impurities)?
Contradictions arise from residual solvents or diastereomers. Use orthogonal methods:
- HPLC/LC-MS : A C18 column (acetonitrile/water gradient) identifies co-eluting impurities. For example, ethyl ester byproducts may appear at 254 nm (retention time ~8.2 min) .
- 2D NMR (HSQC, HMBC) : Resolves overlapping signals. The 3-carboxylate proton in chromene derivatives typically couples with C-2 (δ ~160 ppm) and C-4 (δ ~75 ppm) .
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular dynamics (MD) simulations (AMBER or GROMACS) and docking studies (Glide, Schrödinger) model binding modes. For example, the 3,4-difluorophenyl group may occupy hydrophobic pockets in COX-2, while the chromene core hydrogen-bonds with Arg120. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies enable enantioselective synthesis of this chromene derivative?
Chiral organocatalysts (e.g., L-proline or Cinchona alkaloids) induce asymmetry during the multicomponent reaction. For example, 10 mol% of (S)-BINOL-phosphoric acid achieves 85% ee in analogous chromene syntheses. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .
Methodological Notes
- Crystallography : Use SHELXL for refinement; anisotropic displacement parameters (ADPs) must converge to R1 < 0.05 .
- Synthesis : DMAP accelerates Knoevenagel condensation but may require scavenging (e.g., silica gel filtration) to remove residual catalyst .
- Data Reproducibility : Publish raw crystallographic data (CIF files) and NMR spectra (FID files) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
